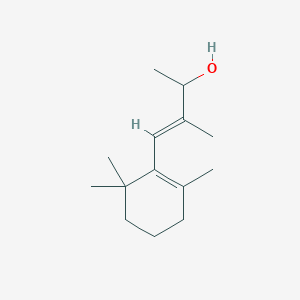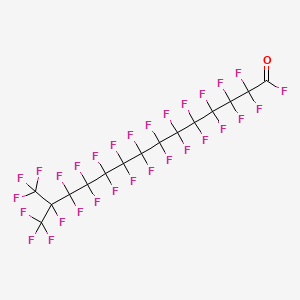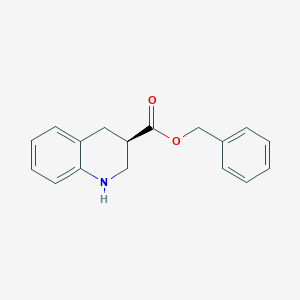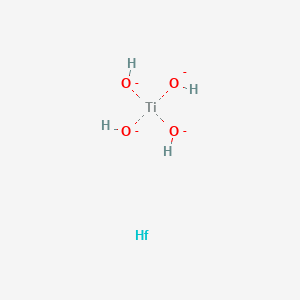
Hafnium titanium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium titanium oxide is a compound that combines the elements hafnium and titanium with oxygen. This compound is known for its unique properties, including high dielectric constant, high thermal stability, and excellent chemical resistance. These characteristics make it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hafnium titanium oxide can be synthesized through several methods, including:
Sol-Gel Method: This involves the hydrolysis and condensation of metal alkoxides, such as hafnium and titanium alkoxides, in a solution. The resulting gel is then dried and calcined to form the oxide.
Hydrothermal Synthesis: This method involves reacting hafnium and titanium precursors in an aqueous solution at high temperatures and pressures. This process can produce nanoparticles with controlled sizes and shapes.
Chemical Vapor Deposition (CVD): In this method, hafnium and titanium precursors are vaporized and then reacted with oxygen in a high-temperature chamber to form a thin film of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale sol-gel or hydrothermal processes. These methods are scalable and can produce high-purity materials suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Hafnium titanium oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides.
Reduction: It can be reduced to lower oxidation states using reducing agents like hydrogen or carbon monoxide.
Substitution: Hafnium and titanium atoms in the oxide lattice can be substituted with other metal atoms to modify the material’s properties.
Common Reagents and Conditions
Oxidation: Oxygen or ozone at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Metal salts or organometallic compounds in a suitable solvent.
Major Products Formed
Oxidation: Higher oxides of hafnium and titanium.
Reduction: Lower oxides or elemental hafnium and titanium.
Substitution: Doped this compound with modified properties.
Aplicaciones Científicas De Investigación
Hafnium titanium oxide has a wide range of scientific research applications, including:
Electronics: Used as a high-k dielectric material in semiconductor devices to improve performance and reduce power consumption.
Catalysis: Acts as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biomedical Applications: Investigated for use in drug delivery systems and as a component in bioactive coatings for implants.
Energy Storage: Utilized in the development of advanced batteries and supercapacitors due to its high dielectric constant and stability.
Mecanismo De Acción
The mechanism by which hafnium titanium oxide exerts its effects depends on its application:
In Electronics: The high dielectric constant of this compound allows it to store more charge, making it an effective material for capacitors and other electronic components.
In Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.
In Biomedical Applications: Its biocompatibility and stability make it suitable for use in medical devices and drug delivery systems.
Comparación Con Compuestos Similares
Hafnium titanium oxide can be compared with other similar compounds, such as:
Zirconium Titanium Oxide: Similar in structure and properties but with slightly different chemical behavior due to the presence of zirconium instead of hafnium.
Titanium Oxide: Known for its photocatalytic properties, titanium oxide is widely used in applications like solar cells and environmental remediation.
Conclusion
This compound is a versatile compound with a wide range of applications in electronics, catalysis, biomedical fields, and energy storage. Its unique properties, such as high dielectric constant and thermal stability, make it a valuable material for scientific research and industrial use.
Propiedades
Fórmula molecular |
H4HfO4Ti-4 |
|---|---|
Peso molecular |
294.38 g/mol |
Nombre IUPAC |
hafnium;titanium;tetrahydroxide |
InChI |
InChI=1S/Hf.4H2O.Ti/h;4*1H2;/p-4 |
Clave InChI |
IQLBAKODPPKIOC-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[Ti].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)



![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
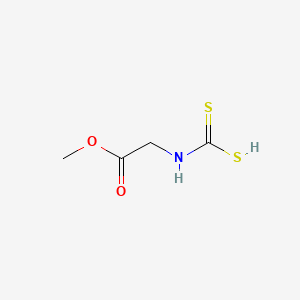


![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
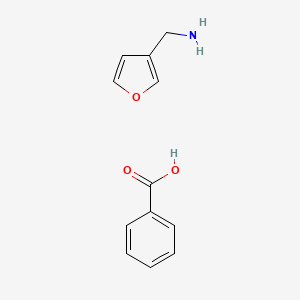
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
